![molecular formula C20H35N5O B5012725 N-ethyl-2,5-dimethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide](/img/structure/B5012725.png)
N-ethyl-2,5-dimethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide
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Overview
Description
N-ethyl-2,5-dimethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, piperidine moieties, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,5-dimethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Piperidine Moieties: The piperidine rings are introduced via nucleophilic substitution reactions, where piperidine derivatives react with suitable electrophiles.
Carboxamide Formation: The carboxamide group is formed by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moieties, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyrazole and piperidine derivatives.
Scientific Research Applications
N-ethyl-2,5-dimethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-ethyl-2,5-dimethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It could modulate pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2,5-dimethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide
- N-ethyl-2,5-dimethyl-N-[[1-(1-ethylpiperidin-4-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide
Uniqueness
N-ethyl-2,5-dimethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole and piperidine rings, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
N-ethyl-2,5-dimethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N5O/c1-5-24(20(26)19-14-16(2)21-23(19)4)15-17-6-12-25(13-7-17)18-8-10-22(3)11-9-18/h14,17-18H,5-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDQENVQLNAYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)C3=CC(=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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